Hydron;chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
hydron;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZGXHMUGYJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15364-23-5 | |
| Record name | Hydrochloric acid, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15364-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
36.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydrochloric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7647-01-0 | |
| Record name | Hydrochloric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrochloric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies and Industrial Production Research
Direct Synthesis Pathways and Process Optimization
Direct synthesis is a primary method for producing high-purity hydrogen chloride, which is subsequently dissolved in water to form hydrochloric acid.
Gas-Phase Combustion Systems for Hydrogen Chloride Production
The direct synthesis of hydrogen chloride involves the exothermic reaction between hydrogen gas (H₂) and chlorine gas (Cl₂) in specialized combustion systems, often referred to as HCl ovens or HCl burners. This reaction is represented by the equation: H₂ + Cl₂ → 2 HCl + Heat wikipedia.orgkernsd.comclorosur.org.
Industrial combustion processes for hydrogen chloride production are characterized by high temperatures and careful control to ensure safety and product purity. The reaction generates significant heat, with flame temperatures reaching approximately 2,000 °C to 2,500 °C and a heat output of around 1,000 kCal/kg HCl kernsd.comgoogle.com. To ensure complete combustion of chlorine and prevent its escape into the atmosphere, a slight excess of hydrogen (typically 5%) is maintained under stoichiometric conditions kernsd.com. The flow rates of the reactant gases are meticulously controlled to manage the highly exothermic nature of the reaction and ensure safety essentialchemicalindustry.org. The hydrogen chloride gas produced is then absorbed into deionized water, yielding chemically pure hydrochloric acid suitable for various applications, including the food industry wikipedia.orgkernsd.comclorosur.orgessentialchemicalindustry.orglabproinc.com. Modern synthesis units are also designed to recover the considerable quantities of heat produced, often as high-pressure steam (e.g., above 2.8 MPa), enhancing energy efficiency google.com.
Table 1: Typical Parameters for Gas-Phase HCl Synthesis
| Parameter | Value | Source |
| Reaction | H₂ + Cl₂ → 2 HCl | kernsd.com |
| Flame Temperature | 2,000 – 2,500 °C | kernsd.comgoogle.com |
| Heat Generated | ~1,000 kCal/kg HCl | kernsd.com |
| Hydrogen Excess (typical) | 5% | kernsd.com |
| HCl Purity (resulting) | High (chemically pure) | wikipedia.orgessentialchemicalindustry.org |
Catalytic Approaches in HCl Synthesis
While direct combustion is the predominant method for industrial HCl synthesis, some direct synthesis pathways mention the use of catalysts. For instance, hydrogen gas and chlorine gas can be reacted at high temperatures and pressures in the presence of catalysts such as iron or aluminum chloride to produce hydrogen chloride gas cgthermal.com. However, it is important to distinguish this from catalytic oxidation processes that produce chlorine from hydrogen chloride, such as the Deacon process, which involves catalysts like copper, ruthenium, or chromium-based compounds to convert HCl back into Cl₂ sumitomo-chem.co.jpgoogle.com. The primary industrial synthesis of HCl itself largely relies on the direct, non-catalytic combustion of hydrogen and chlorine.
By-Product Hydrogen Chloride Recovery and Utilization in Industrial Processes
The vast majority of industrial hydrogen chloride and hydrochloric acid is generated as a co-product or by-product from other chemical manufacturing processes, particularly those involving chlorination.
Generation of Hydrogen Chloride from Chlorination of Organic Compounds
Over 90% of hydrochloric acid produced in the United States, for example, originates as a by-product from the synthesis of chlorinated organic compounds epa.govoxy.com. This includes the manufacturing of chlorinated solvents, fluorocarbons (such as Teflon and Freon), isocyanates (used in polyurethanes), and vinyl chloride monomer (VCM) for polyvinyl chloride (PVC) production wikipedia.orgessentialchemicalindustry.orgepa.govoxy.compolyprocessing.comunacademy.com.
In these reactions, hydrogen atoms on hydrocarbon molecules are replaced by chlorine atoms, leading to the release of hydrogen chloride. For example, the chlorination of hydrocarbons like methane (B114726) to form chloromethane, ethane (B1197151) to chloroethane, and benzene (B151609) to chlorobenzene (B131634) all generate HCl as a co-product essentialchemicalindustry.orgoizom.com. Fluorination reactions, which involve subsequent chlorine-replacement, also produce hydrogen chloride wikipedia.org. The hydrogen chloride gas stream generated from these chlorination processes is typically directed to an absorption tower, where it is absorbed into water or a weak hydrochloric acid solution to produce concentrated hydrochloric acid epa.govunacademy.com.
Table 2: Major Organic Chlorination Processes Yielding HCl By-product
| Organic Compound Class | Examples of Products | Source |
| Chlorinated Solvents | Chloromethane, Chloroethane | essentialchemicalindustry.orgepa.govoizom.com |
| Fluorocarbons | Teflon, Freon, Tetrafluoroethene | wikipedia.orgessentialchemicalindustry.orgepa.gov |
| Isocyanates | TDI, MDI (for polyurethanes) | essentialchemicalindustry.orgepa.gov |
| Vinyl Chloride Monomer | PVC precursor | wikipedia.orgessentialchemicalindustry.orgepa.govpolyprocessing.comcksupply.comasedachemicals.com |
| Chloroacetic Acid | wikipedia.org |
Co-production Strategies and Integrated Processes in Chemical Manufacturing
Industrial production of hydrogen chloride is frequently integrated with the formation of other chlorinated and fluorinated organic compounds, often for captive use on-site wikipedia.orgessentialchemicalindustry.org. This integration forms a circular economy within chemical manufacturing, where HCl generated as a by-product is immediately consumed as a raw material for other processes.
A significant example is the co-production of HCl during the manufacture of 1,2-dichloroethane (B1671644) and chloroethene (vinyl chloride), which are key intermediates for poly(chloroethene) (PVC) essentialchemicalindustry.orgepa.govpolyprocessing.comcksupply.comasedachemicals.com. In many cases, the HCl produced from the manufacture of isocyanates is directly piped to a PVC plant to produce 1,2-dichloroethane essentialchemicalindustry.org.
Beyond organic synthesis, HCl is also co-produced in other industrial processes, such as the electrolysis of magnesium chloride for magnesium production, where the acid is subsequently recycled essentialchemicalindustry.org. Similarly, the manufacture of potassium sulfate (B86663) from potassium chloride and sulfuric acid also yields hydrochloric acid essentialchemicalindustry.org.
Integrated processes are also being explored for more sustainable HCl production. For instance, research has investigated the thermal integration of ethylene (B1197577) dichloride cracking units with hybrid renewable energy plants (geothermal and wind energies) to provide the necessary thermal energy for HCl production, aiming to reduce reliance on conventional fuel sources researchgate.net. This highlights a shift towards more environmentally conscious co-production strategies.
Hydrochloric Acid Regeneration and Recycling Technologies in Industrial Effluents
The regeneration and recycling of hydrochloric acid from industrial effluents are crucial for environmental protection, resource efficiency, and cost reduction. Spent hydrochloric acid, particularly from processes like steel pickling, represents a significant waste stream that can be effectively treated and reused researchgate.netindaver.comdedietrich.comispatguru.comwarlimedia.comresearchgate.netcpcb.nic.innrel.govresearchgate.net.
Several technologies are employed for the regeneration of hydrochloric acid from spent solutions:
Pyrohydrolysis (Spray Roasting/Thermal Decomposition): This widely used method involves thermally decomposing spent pickle liquor, which contains ferrous chloride (FeCl₂), at high temperatures (e.g., along with water vapor and oxygen). The process converts ferrous chloride into iron oxide (Fe₂O₃), a marketable by-product, and regenerates hydrochloric acid. The regenerated HCl can then be recycled for pickling operations researchgate.netispatguru.comresearchgate.netcpcb.nic.in. While energy-intensive, pyrohydrolysis can yield high-purity iron oxide ispatguru.comresearchgate.net.
Membrane Techniques: Various membrane separation processes are utilized, including diffusion dialysis (DD), membrane distillation (MD), and electrodialysis. Diffusion dialysis is particularly effective for recovering free HCl from spent pickling solutions, with reported recovery rates of up to 80% researchgate.netresearchgate.netresearchgate.net. These methods help separate the acid from dissolved metal salts.
Sulfuric Acid Regeneration (PHAR Process): The Pickliq® Hydrochloric Acid Regeneration (PHAR) system is an innovative method that uses concentrated sulfuric acid to restore hydrochloric acid from spent pickling liquor. In this process, sulfuric acid reacts with ferrous chloride, liberating free hydrochloric acid, while ferrous sulfate crystals (sulfate heptahydrate) precipitate out and can be sold as an economically viable by-product. This technology offers substantial energy savings (up to 95%), cost reductions (up to 52%), and a significant decrease in CO₂ emissions (up to 91%) compared to conventional methods ispatguru.comnrel.govresearchgate.net.
Solvent Extraction, Evaporation, and Crystallization: These are other techniques that have been explored for the recovery of acids and valuable metal ions from spent pickling liquors and metallurgical wastes researchgate.net.
Beyond pickling, HCl recovery systems are also crucial for purifying and concentrating hydrochloric acid from spent solutions and gas streams in various industries, including petrochemicals, pharmaceuticals, food, and electronics dedietrich.comwarlimedia.comdedietrich.com. These systems often involve highly efficient gas scrubbing and absorption technologies to convert HCl gas into hydrochloric acid of various concentrations, ensuring environmental compliance and allowing for the reuse of HCl in production lines dedietrich.comdedietrich.com. The use of corrosion-resistant materials like borosilicate glass and glass-lined steel is essential for the long-term reliability of these recovery installations dedietrich.comdedietrich.com.
Table 3: Hydrochloric Acid Regeneration Technologies and By-products
| Technology | Principle | Key By-product(s) | Recovery Efficiency (where applicable) | Source |
| Pyrohydrolysis | Thermal decomposition of metal chlorides | Iron oxide (Fe₂O₃) | High-purity iron oxide | ispatguru.comresearchgate.netcpcb.nic.in |
| Diffusion Dialysis | Membrane separation of acid from salts | Metal salts | Up to 80% free HCl recovery | researchgate.netresearchgate.net |
| Sulfuric Acid (PHAR Process) | Reaction with ferrous chloride, precipitation | Ferrous sulfate heptahydrate | 95% energy savings, 52% cost savings | ispatguru.comnrel.gov |
| Gas Absorption/Scrubbing | Dissolving HCl gas in water/solution | - | High-efficiency gas scrubbing | dedietrich.comdedietrich.com |
Reaction Dynamics and Mechanistic Investigations of Hydrogen Chloride
Aqueous Solution Chemistry of Hydrochloric Acid
Ionic Dissociation Dynamics in Water Clusters and on Ice Surfaces
The ionic dissociation of hydrogen chloride (HCl) into its constituent ions, a proton (H) and a chloride anion (Cl), is a critical process, especially in hydrogen-bonded systems like water clusters and ice surfaces. Studies indicate that HCl typically dissociates in water clusters containing four or more water molecules mdpi.com.
On water ice clusters, the dissociation dynamics of HCl ions are significantly influenced by nuclear quantum effects (NQEs). These effects are crucial for understanding proton transfer, tunneling, and zero-point energy contributions during the dissociation process mdpi.comx-mol.netnih.govresearchgate.net. Simulations, including classical molecular dynamics (MD) and ring-polymer molecular dynamics (RPMD), demonstrate that quantum fluctuations in the proton's position alter the dissociation pathway. The inclusion of NQEs reveals enhanced proton mobility, leading to a more facile transfer of the proton to the hydrogen-bond network within the ice cluster mdpi.comnih.govresearchgate.netresearchgate.net.
Mechanistic investigations on thin ice films at low temperatures (100-140 K) have identified several elementary molecular processes responsible for proton transfer and hydrogen-deuterium (H/D) exchange. These include the proton hopping relay, which can occur even at temperatures below 120 K, and the hop-and-turn mechanism, involving the coupling of proton hopping and molecule reorientation, activated above 125 K in the surface region. Molecular diffusion also contributes to H/D exchange at higher temperatures nih.gov. The adsorption of HCl onto ice films has been observed to release protons, significantly promoting the H/D exchange of water molecules at the surface aip.org.
The ionic solvation of HCl molecules on ice surfaces is considered energetically feasible, a crucial aspect for heterogeneous processes occurring in polar stratospheric clouds, where HCl is activated into chlorine (Cl) molecules, impacting ozone depletion mdpi.comrsc.org. In such contexts, HCl is found to be ionized within the reactant complex on the ice lattice, with the lattice actively participating in the proton transfer mechanism acs.org.
Acid-Base Equilibria and Differentiating Solvent Effects for Hydrochloric Acid
The acid-base behavior of hydrochloric acid is profoundly influenced by the nature of the solvent, leading to phenomena such as the leveling and differentiating effects.
In highly basic solvents, particularly water, hydrochloric acid is considered a strong acid and undergoes virtually complete dissociation to form hydronium ions (HO) and chloride ions wikipedia.org. This complete dissociation means that in water, the acidity of HCl cannot be distinguished from that of other strong acids, such as perchloric acid (HClO) or nitric acid (HNO). This phenomenon is known as the "leveling effect," where the solvent "levels" the strengths of strong acids to that of its conjugate acid libretexts.orgwikipedia.orglibretexts.orgladykeanecollege.edu.inscribd.com.
Conversely, in solvents that are less basic than water, known as "differentiating solvents," the relative acidities of strong acids, including HCl, can be distinguished because they dissociate to varying degrees. For example, in anhydrous acetic acid (CHCOOH) or acetonitrile (B52724) (MeCN), which are weaker proton acceptors than water, HCl does not completely dissociate. In these solvents, perchloric acid (HClO) is observed to be significantly stronger than HCl, with perchloric acid being approximately 5000 times stronger than HCl in anhydrous acetic acid libretexts.orgwikipedia.orglibretexts.orgladykeanecollege.edu.in. This allows for a differentiation of their intrinsic acid strengths.
The behavior of HCl can vary widely depending on the solvent's protic or aprotic nature:
In water (HO), HCl acts as a strong acid. wikipedia.orglibretexts.org
In liquid ammonia (B1221849) (NH), HCl acts as an even stronger acid, with ammonia also exhibiting a leveling effect on strong acids. wikipedia.orglibretexts.orgscribd.com
In glacial acetic acid (CHCOOH), HCl behaves as a weak acid. wikipedia.orglibretexts.orgladykeanecollege.edu.in
In non-polar, aprotic solvents like benzene (B151609) (CH), HCl can be considered neutral. wikipedia.orglibretexts.org
In strong protogenic solvents like hydrogen fluoride (B91410) (HF), HCl can even act as a weak base. wikipedia.orglibretexts.org
This demonstrates that the perceived strength of hydrochloric acid is not an intrinsic property alone but is also a function of the solvent environment.
Catalytic Roles and Mechanisms of Hydrogen Chloride in Chemical Transformations
Hydrogen chloride frequently serves as a catalyst or cocatalyst in a variety of chemical transformations, influencing reaction rates and pathways through its acidic properties and ability to modify reaction environments.
Role in Hydrodesulfurization Catalyst Activity Enhancement
Hydrodesulfurization (HDS) is a critical industrial process aimed at removing sulfur compounds from crude oil feedstocks, typically employing hydrogen and metal sulfide (B99878) catalysts eurekalert.orgdesy.de. Hydrogen chloride plays a significant role in enhancing the activity of these catalysts.
Research has shown that treating mixed metal sulfide catalysts, particularly nickel molybdenum sulfides, with concentrated hydrochloric acid dramatically increases their catalytic performance in HDS reactions eurekalert.orgdesy.detum.dechemeurope.com. The mechanism behind this enhancement involves HCl improving the accessibility of the catalyst's active centers. It achieves this by removing less active components, predominantly nickel sulfides, leading to the formation of purer and consequently more active mixed metal sulfides eurekalert.orgdesy.detum.dechemeurope.com. The presence of chloride ions can also contribute to a slight increase in HDS activity, potentially through an inductive, electron-withdrawing effect umich.edu.
HCl can also be incorporated during the synthesis of various hydrotreatment catalysts, such as ruthenium-promoted catalysts, to achieve high catalytic activity google.com. Furthermore, HCl solutions are utilized in the leaching process for recovering valuable metals like molybdenum and cobalt from spent HDS catalysts, demonstrating its utility in catalyst regeneration and metal recovery researchgate.net.
Catalytic Functions in Hydrolysis and Condensation Processes for Material Synthesis
Hydrogen chloride serves as a prevalent acid catalyst in various hydrolysis and condensation reactions, particularly within the sol-gel process for synthesizing a wide array of materials.
In the sol-gel method, which involves the transformation of liquid precursors into a solid network, HCl accelerates the hydrolysis and subsequent condensation steps nih.govrsc.orgnih.gov. For silicon alkoxides, acid-catalyzed hydrolysis typically proceeds via protonation of alkoxy (-OR) or hydroxyl (-OH) groups attached to the silicon atom, followed by nucleophilic attack by water. Subsequent condensation reactions form siloxane (Si-O-Si) bonds. Acid catalysis generally favors the formation of weakly branched "polymeric" networks, contrasting with the more highly branched colloidal particles formed under basic conditions rsc.orgunm.edu.
Specific examples of HCl's catalytic role in material synthesis include:
Silica (B1680970) Synthesis: HCl is commonly used as an acid catalyst in the hydrolysis of tetraethoxysilane (TEOS) to produce silica gels nih.govnih.gov.
Titanium Dioxide (TiO) Synthesis: In the hydrothermal synthesis of rutile-type TiO from Ti(IV)-butoxide, HCl protonates the hydroxyl (OH) ligands in Ti(IV)-complexes, thereby stabilizing them. At elevated temperatures, these hydroxo-aquo complexes undergo olation (loss of water through associative nucleophilic reactions) to form chains of Ti-octahedra. Subsequently, chloride ions (Cl) from the acidic solution play a crucial role in the deprotonation (oxolation) of highly charged polycondensates, facilitating the further release of water and their assembly into the rutile structure researchgate.net.
Tantalum Pentoxide (TaO) Thin Films: In the sol-gel spin coating technique for TaO thin films, HCl catalysis is critical for controlling the microstructure. It promotes the formation of highly dense, flat films and significantly lowers the crystallization temperature of TaO aip.org.
Uranium Oxide Nanocomposites: HCl has been shown to catalyze the synthesis of UO/SiO nanocomposites chemrxiv.org.
Diphenolic Acid (DPA) Synthesis: HCl acts as a strong Brønsted mineral acid catalyst in the condensation reaction between levulinic acid and phenol (B47542) to yield diphenolic acid, often preferred over sulfuric acid due to simpler work-up procedures mdpi.com.
Cocatalytic Activity in Organic Reactions (e.g., Resorcinarene-Capsule Catalysis)
Hydrogen chloride demonstrates significant cocatalytic activity in various organic reactions, particularly within supramolecular systems such as resorcinarene (B1253557) capsules. These self-assembled, hydrogen-bonded hexameric capsules create confined environments that can dramatically alter reaction pathways and rates rsc.orgunisa.itnih.govosti.govresearchgate.net.
In the context of resorcinarene-capsule catalysis, HCl acts as a crucial cocatalyst, enhancing the inherent Brønsted acidity of the capsule. This increased acidity enables or accelerates cationic reactions that occur within the capsule's cavity researchgate.net. The capsule functions by hosting hydrated HCl as a cofactor, effectively binding the hydronium ion along with the substrate, thereby creating a highly active catalytic site osti.gov.
Notable examples of HCl's cocatalytic role include:
Carbonyl-Olefin Metathesis: While HCl alone is an inefficient catalyst for this reaction in solution, its combination with the resorcinarene capsule forms a suitable cocatalytic system, demonstrating how the unique chemical environment within the supramolecular container can lead to altered product selectivity nih.gov.
Terpene Cyclizations: In biomimetic tail-to-head cyclization of sesquiterpenes and the cyclization of monocyclic sesquiterpenes (e.g., to isolongifolene), the cocatalytic system of the resorcinarene capsule and HCl leads to improved product selectivity. This highlights the synergistic interplay between the capsule and HCl in directing complex organic transformations rsc.org.
Alcohol Dehydration: Resorcinarene capsules hosting hydrated HCl catalyze the dehydration of alcohols, such as cyclohexanol (B46403) to cyclohexene, at rates two orders of magnitude higher than in an unconstrained solvent. The capsule also stabilizes the chloride ion, rendering it less reactive and preventing unwanted side reactions like chlorination osti.gov.
These examples underscore the ability of hydrogen chloride to function synergistically with supramolecular hosts, facilitating and directing organic reactions that might otherwise be challenging or inefficient in conventional solution-phase catalysis.
Advanced Characterization and Spectroscopic Analysis of Hydrogen Chloride Systems
Vibrational Spectroscopy of Hydrogen Chloride and its Complexes
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful means to probe the molecular vibrations of hydrogen chloride, providing information on bond strengths, molecular geometry, and intermolecular interactions.
Fourier-Transform Infrared (FTIR) Spectroscopy Applications, including Radioactive Isotopologues
Fourier-Transform Infrared (FTIR) spectroscopy is a widely recognized and accepted technique for the measurement of hydrogen chloride (HCl), even at sub-parts per million (ppm) levels. The U.S. Environmental Protection Agency (EPA) utilizes FTIR methods, such as Method 321 or 301, for monitoring HCl emissions from sources like cement kilns and municipal waste incinerators, where HCl is a common byproduct midac.com. The mid-infrared spectrum of gaseous HCl is distinctive, characterized by a series of doublet peaks observed between 2650 cm⁻¹ and 3100 cm⁻¹. This doublet splitting arises from the natural isotopic abundance of chlorine, specifically the 35Cl and 37Cl isotopes, which occur in an approximate 3:1 ratio midac.comlibretexts.orgazom.com. The fine structure within these absorption bands is a classic demonstration of quantum behavior, resulting from the coupling of the molecule's rotational and vibrational motions libretexts.orgazom.com. Achieving sub-ppm detection limits for HCl via FTIR typically necessitates high-resolution instrumentation, often requiring a resolution of 0.5 cm⁻¹ to 1 cm⁻¹ midac.com.
Recent advancements have extended FTIR spectroscopy to the study of radioactive isotopologues of hydrogen chloride. For instance, the first optical absorption spectroscopy of H36Cl, a radioactive isotopologue, has been reported using FTIR. This research involved determining the line center wavenumbers for the fundamental rovibrational band lines (P(10)–R(10)) and the first overtone band lines (P(1)–R(7)). The measurements yielded total uncertainties of less than 0.0018 cm⁻¹ (60 MHz) and 0.007 cm⁻¹ (0.2 GHz) at a 68% confidence level, respectively. A rotational analysis was also performed on these bands to ascertain related molecular constants, and the linewidths and relative intensities were compared to those of the stable isotopologues, H35Cl and H37Cl. This new spectroscopic information is crucial for the development of optical instrumentation aimed at monitoring H36Cl arxiv.org.
Table 1: FTIR Spectroscopic Data for Hydrogen Chloride Isotopologues
| Isotopologue | Spectral Region (cm⁻¹) | Features | Resolution (cm⁻¹) | Application | Reference |
| H³⁵Cl/H³⁷Cl | 2650 - 3100 | Doublet peaks due to isotopic ratio, rotational-vibrational coupling | 0.5 - 1 (for sub-ppm detection) | Ambient monitoring, industrial emissions | midac.comlibretexts.orgazom.com |
| H³⁶Cl | Fundamental rovibrational band, first overtone band | Line center wavenumbers determined for P(10)–R(10) and P(1)–R(7) | Not specified for H³⁶Cl, high resolution implied | Development of optical instrumentation for H³⁶Cl detection | arxiv.org |
Raman Spectroscopy in Aqueous and Complex Systems
Raman spectroscopy provides complementary insights into the vibrational properties of hydrogen chloride in various phases, particularly in aqueous and complex systems. In aqueous HCl solutions, Raman spectra exhibit a continuous scattering, which is analogous to the continuous absorption observed in infrared spectra of acid solutions. This phenomenon is attributed to the exceptionally large proton polarizability of the hydrogen bond within H₅O₂⁺ groupings. The significant polarizability leads to interaction effects between these hydrogen bonds and their surrounding environment, causing shifts in energy levels rsc.org. Notably, a strong increase in intensity is observed below 300 cm⁻¹ in the Raman spectra of aqueous HCl, primarily due to the O···O stretching vibration rsc.org. Furthermore, a broad peak around 2800 cm⁻¹ has been identified in the Raman spectra of solutions containing HCl, such as SnCl₂ solutions, which corresponds to the stretching vibration of H-Cl complexes ualberta.ca.
In more complex systems, Raman spectroscopy is a valuable tool for quantitative analysis, even in solutions containing multiple solutes. For example, in biopharmaceutical applications, Raman spectroscopy is employed for real-time monitoring and simultaneous prediction of various culture parameters in bioreactors. Specific components, such as L-arginine HCl, exhibit characteristic Raman spectra, enabling their identification and quantification within complex media jlsbjournal.orgmit.edu. Under extreme conditions, such as high pressure, Raman spectroscopy has been used to study HCl. Measurements up to 200 GPa reveal the presence of symmetric and antisymmetric H-Cl stretching modes. The eventual disappearance of these modes at pressures above 51 GPa is associated with the symmetrization of the hydrogen bond network, indicating a continuous transition to a more symmetric structure researchgate.net.
Table 2: Raman Spectroscopic Observations of Hydrogen Chloride Systems
| System Type | Observed Feature (cm⁻¹) | Interpretation/Significance | Reference |
| Aqueous HCl Solutions | Continuous scattering | Large proton polarizability of H₅O₂⁺ hydrogen bonds | rsc.org |
| Aqueous HCl Solutions | Strong intensity increase below 300 | O···O stretching vibration | rsc.org |
| SnCl₂ solutions with HCl | Broad peak at ~2800 | Stretching vibration of H-Cl complexes | ualberta.ca |
| HCl under high pressure (up to 200 GPa) | Symmetric and antisymmetric H-Cl stretch modes (disappearing > 51 GPa) | Symmetrization of hydrogen bond network | researchgate.net |
| Biopharmaceutical media (e.g., L-arginine HCl) | Characteristic Raman spectra | Quantitative analysis of components | jlsbjournal.orgmit.edu |
Tunable Laser Infrared Direct Absorption Spectroscopy (TILDAS) for Ambient Detection
Tunable Laser Infrared Direct Absorption Spectroscopy (TILDAS) has proven to be a highly effective optical method for the sensitive and in situ detection of hydrogen chloride (HCl) in ambient air aerodyne.comwhiterose.ac.ukwhiterose.ac.ukcopernicus.org. This technique utilizes a 3 µm inter-band cascade laser, specifically targeting the 2925.89645 cm⁻¹ absorption line of HCl aerodyne.comwhiterose.ac.ukwhiterose.ac.ukcopernicus.org.
The performance of TILDAS in ambient HCl detection is characterized by its high precision and low limits of detection. The instrument typically achieves a 1 Hz precision of 7–8 pptv (parts per trillion by volume) and a 3σ limit of detection ranging from 21 to 24 pptv aerodyne.comwhiterose.ac.ukwhiterose.ac.ukcopernicus.org. For longer averaging times, the precision can be further improved, reaching 0.5 pptv with a 3σ limit of detection of 1.6 pptv at 2.4 minutes of averaging aerodyne.comwhiterose.ac.ukwhiterose.ac.ukcopernicus.org. These performance metrics are considered competitive compared to other optical techniques, some of which are more complex to set up copernicus.org. The accuracy of HCl-TILDAS has been validated against certified gas cylinders, showing a linear slope within 5% tolerance of the reported cylinder concentration (slope = 0.964 ± 0.008) aerodyne.comwhiterose.ac.uk. To optimize instrument response times to changes in HCl mixing ratios, heated inlet lines and active chemical passivation techniques are employed, resulting in minimum 90% response times ranging from 1.2 to 4.4 seconds, depending on the inlet flow rate aerodyne.comwhiterose.ac.uk.
Table 3: HCl-TILDAS Performance Metrics for Ambient Detection
| Parameter | Value | Conditions | Reference |
| Absorption Line | 2925.89645 cm⁻¹ | Using 3 µm inter-band cascade laser | aerodyne.comwhiterose.ac.ukwhiterose.ac.ukcopernicus.org |
| 1 Hz Precision | 7–8 pptv | Ambient conditions | aerodyne.comwhiterose.ac.ukwhiterose.ac.ukcopernicus.org |
| 3σ Limit of Detection (1 Hz) | 21–24 pptv | Ambient conditions | aerodyne.comwhiterose.ac.ukwhiterose.ac.ukcopernicus.org |
| Highest Precision (longer averaging) | 0.5 pptv | At 2.4 min averaging time | aerodyne.comwhiterose.ac.ukwhiterose.ac.ukcopernicus.org |
| 3σ Limit of Detection (longer averaging) | 1.6 pptv | At 2.4 min averaging time | aerodyne.comwhiterose.ac.ukwhiterose.ac.ukcopernicus.org |
| Accuracy (vs. certified cylinder) | Slope = 0.964 ± 0.008 | Linear slope within 5% tolerance | aerodyne.comwhiterose.ac.uk |
| Response Time (90%) | 1.2 – 4.4 s | Depending on inlet flow rate, with heated lines and passivation | aerodyne.comwhiterose.ac.uk |
Infrared Observation of Hydrogen Chloride Anions in Solid Matrices
The direct infrared observation of hydrogen chloride anions (HCl⁻) has been successfully achieved in solid argon matrices. This was accomplished by generating the anion through electron bombardment of methyl chloride (CH₃Cl) diluted in an excess of argon during the matrix deposition process nih.govaip.orgresearchgate.netaip.org. Subsequent characterization of the HCl⁻ anion was performed using IR spectroscopy in conjunction with quantum chemical calculations nih.govaip.orgresearchgate.net.
Research findings indicate that the HCl⁻ anion is only weakly bound aip.orgaip.org. Atom-in-molecule charge analysis revealed that both the hydrogen and chlorine atoms within the HCl⁻ anion are negatively charged, and the chlorine atom exhibits hypervalency aip.orgaip.org. Spectroscopic studies also showed that the band intensity of HCl⁻ slowly decays when the matrix sample is maintained in the dark for an extended period nih.govaip.orgresearchgate.net. Furthermore, the amount of HCl⁻ in the matrix can be influenced by photoirradiation; irradiation at wavelengths such as 210, 520, and 625 nm can deplete the anion, while irradiation at 450 nm has been observed to somewhat increase its amount, likely due to the photoinduced combination of H atoms and Cl⁻ anions within the matrix aip.orgaip.org.
Hydrogen Chloride Stretching Vibration Studies in Complexes
Studies focusing on the hydrogen chloride stretching vibration in various molecular complexes provide valuable insights into intermolecular interactions and their effects on bond characteristics. Infrared spectroscopy, particularly rotationally resolved observations, has been employed to investigate complexes such as C₃H₄-HCl (allene-HCl) in the gas phase nih.gov. From these spectra, rotational constants and vibrational frequencies are derived. A significant finding from such studies is the observed correlation between the vibrational shift of the H-Cl stretching mode and the proton affinity of the acceptor molecule nih.gov. This suggests that the strength of the interaction with the complexing partner directly influences the HCl bond.
Vibrational coupling is a common phenomenon in molecular complexes, often leading to the appearance of additional shoulders or peaks around the major H-Cl vibration acs.org. These features can be split by low-frequency modes, indicating complex vibrational dynamics within the adduct acs.org. Further research on (HCl)m(H₂O)n clusters, particularly those solvated in helium nanodroplets, has revealed sharp bands associated with Cl-H···Cl stretch vibrations researchgate.netacs.org. The spectral shifts observed in these clusters can be linked to increased charge transfer in the excited vibrational D-Cl stretching state, as seen in the fully deuterated equivalent of the ternary HCl-(H₂O)₂ complex researchgate.net. Theoretical models have been developed to interpret the fine structure and broadening of the Cl-H stretching IR absorption bands in gaseous complexes, such as (CH₃)₂O···HCl, by describing anharmonic-type vibrational couplings within the hydrogen bonds researchgate.net. These models help in understanding the complex mechanisms governing the IR band shape of hydrogen-bonded systems researchgate.net.
Electronic and Optical Characterization
Beyond vibrational modes, the electronic and optical properties of hydrogen chloride are crucial for understanding its behavior under electromagnetic radiation and its potential in various applications.
Electronic characterization of hydrogen chloride has been performed using techniques like electron energy loss spectroscopy. By measuring the spectra of electrons inelastically scattered from HCl, researchers have identified numerous optically allowed energy levels and located several levels of the σ²π³nsσ ¹Π Rydberg series capes.gov.braip.org. Analysis of these series has allowed for the determination of the HCl ionization potential, which was found to be 12.790 eV, positioned midway between the known HCl⁺ ²Π₃/₂,₁/₂ energies of 12.750 and 12.830 eV capes.gov.braip.org. In the ionization continuum, a new vibrational progression associated with previously observed Feshbach resonances has also been identified capes.gov.braip.org. This progression is characterized by a 3pσ3pπ⁴ 4sσ configuration and represents the lowest Rydberg state linked to the first excited ionic state, A ²Σ⁺ capes.gov.braip.org.
Optical characterization of hydrogen chloride systems extends to its absorption properties and its role in nonlinear optical materials. Tunable diode lasers (TDL) have been effectively utilized for optical absorption measurements of HCl, particularly in the near-infrared (NIR) region (e.g., at 1.74 µm or 5747 cm⁻¹). These measurements are significant for monitoring high HCl concentrations at elevated temperatures (up to 950 °C) in industrial processes like pyrohydrolysis, where high water content and metal chloride vapors are present optica.orgresearchgate.net. Studies have demonstrated a linear absorption behavior for HCl-N₂ mixtures across concentrations of 5-95% and temperatures from 25-950 °C, with no significant spectral interference from water or evaporating metal chlorides like NiCl₂ optica.orgresearchgate.net. Furthermore, hydrogen chloride is a component in the synthesis of semiorganic nonlinear optical crystals, such as bisglycine hydrogen chloride (BGHC). These crystals exhibit a wide transmission range in the UV-Vis spectrum, with a lower UV cut-off at 245 nm, and show promising second harmonic generation (SHG) efficiency, reportedly almost two times that of potassium dihydrogen phosphate (B84403) (KDP) aip.orgaip.orgresearchgate.net.
Table 4: Electronic and Optical Properties of Hydrogen Chloride
| Property | Value/Observation | Method | Application/Context | Reference |
| Ionization Potential | 12.790 eV | Electron energy loss spectroscopy | Electronic structure elucidation | capes.gov.braip.org |
| Optical Absorption (NIR) | Linear absorption behavior at 1.74 µm (5747 cm⁻¹) | Tunable Diode Laser (TDL) | High-temperature, high-concentration HCl monitoring in industrial processes | optica.orgresearchgate.net |
| UV-Vis Transmission Range (BGHC) | Wide range, lower UV cut-off at 245 nm | UV-Vis spectrophotometry | Characterization of nonlinear optical crystals containing HCl | aip.orgaip.orgresearchgate.net |
| Second Harmonic Generation (BGHC) | ~2 times that of KDP | Kurtz powder test | Nonlinear optical applications | aip.orgaip.orgresearchgate.net |
UV-Visible-NIR Spectral Analysis of Crystals
UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a powerful technique for investigating the electronic structure and optical properties of crystalline materials. For compounds related to hydrogen chloride, such as hydrochloride crystals, UV-Vis-NIR analysis provides insights into their transparency and potential applications in optics.
Studies on L-Alanine Hydrogen Chloride monohydrate (LAHC) crystals, both pure and doped with zinc or cadmium, have utilized UV-Vis-NIR spectroscopy to assess their optical transmission properties. These crystals exhibit high transparency across the visible and near-infrared regions, with a short cut-off wavelength in the ultraviolet region wikipedia.orgnih.gov. For instance, pure LAHC monohydrate crystals show absorption around 346 nm in the near ultraviolet region wikipedia.org. Similarly, bis-glycine hydrogen chloride (BGHC) single crystals, a semi-organic nonlinear optical material, demonstrate high transmission throughout the entire UV-Vis-NIR region, with a cut-off frequency reported around 300 nm atamankimya.com. Another example, thiourea-doped L-Alanine hydrogen chloride crystals, also exhibit good optical transmittance, with a UV cut-off wavelength at 242 nm, highlighting their suitability for nonlinear optical applications charchem.org.
The high transparency observed in these hydrochloride crystals in the visible range is a desirable property for various optical applications, including nonlinear optics wikipedia.orgatamankimya.comcharchem.org.
Table 1: Optical Properties of Selected Hydrochloride Crystals
| Crystal Type | UV Cut-off Wavelength (nm) | Transmission Range | Key Optical Property |
| L-Alanine Hydrogen Chloride Monohydrate | ~346 (absorption) wikipedia.org | Visible-NIR wikipedia.org | High transparency, potential for NLO applications |
| Thiourea-doped L-Alanine Hydrogen Chloride | 242 charchem.org | Visible-NIR charchem.org | Good optical transmittance, NLO suitability |
| Bis-glycine Hydrogen Chloride | ~300 atamankimya.com | UV-Vis-NIR (high) atamankimya.com | High transparency, desirable for NLO applications |
X-ray Absorption Spectroscopy for Catalyst Characterization involving Hydrochloric Acid Treatment
X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a crucial technique for characterizing the local atomic and electronic structure of catalysts, particularly those subjected to hydrochloric acid treatment. This method provides insights into changes in oxidation states, coordination environments, and the mechanisms of catalyst deactivation or redispersion.
For instance, in the study of an immobilized transfer hydrogenation catalyst based on iridium (Ir), XAS was employed to investigate the bonding environment around Ir and chlorine (Cl) atoms in fresh, deactivated, and HCl-treated catalysts flybase.org. This holistic approach revealed the presence of significant potassium cations in the deactivated catalyst, which formed potassium chloride (KCl) upon treatment with aqueous hydrochloric acid flybase.org. These findings were instrumental in developing re-activation strategies that involved reinstating chloride ligands to restore the catalyst's original reactivity flybase.org.
Similarly, XAS has been used to study gold (Au) catalysts for acetylene (B1199291) hydrochlorination. Operando Au L3 X-ray absorption spectroscopy allowed monitoring the evolution of single-site Au species, demonstrating that the oxidative addition of hydrogen chloride across an Au(I) chloride species requires concerted addition with acetylene onul.works. Furthermore, in situ K-edge sulfur (S) and chlorine (Cl) XAS studies on Au/C catalysts provided information on the evolution of Cl and S speciation during induction periods and at steady state, correlating these changes to catalytic activities and informing the design of effective catalysts researchgate.net. The absence of significant carbon-chlorine (C-Cl) content in certain Au/C catalysts was linked to an immediate return to reactivity without an induction period after HCl treatment americanelements.com.
XAS has also been applied to ruthenium (Ru), rhodium (Rh), and iridium (Ir) nanoparticles supported on activated carbon. Sequential treatment with acetylene and hydrogen chloride was shown to redisperse these nanoparticles into smaller clusters and even single atoms nih.gov. XAS, combined with other techniques, revealed a layer-by-layer redispersion mechanism where acetylene promotes the migration of chlorinated metal species, while hydrogen chloride rechlorinates newly exposed metal atoms nih.gov. In the case of niobium (Nb) doped titanium dioxide (TiO2) produced from ilmenite (B1198559) digested in hydrochloric acid, Nb K-edge XANES and EXAFS were used to characterize the Nb environment, showing that Nb occupies a titanium (Ti) site with no near neighbors of Nb, indicating a well-dispersed doped material fishersci.se.
These studies underscore the utility of XAS in understanding the complex interactions and structural transformations occurring in catalysts under the influence of hydrochloric acid or chloride species.
Structural Elucidation Techniques
Structural elucidation techniques are critical for determining the atomic arrangement and bonding within hydrogen chloride systems, whether in crystalline or solution phases.
Powder X-ray Diffraction Studies of Hydrogen Chloride Monohydrate Crystals
Powder X-ray Diffraction (PXRD) is a widely used technique for characterizing the crystalline structure of materials. For hydrogen chloride monohydrate (HCl·H2O) crystals, X-ray diffraction studies have provided crucial insights into their arrangement.
The crystal structure of HCl·H2O at approximately -35 °C has been determined by X-ray diffraction, revealing a trigonal crystal system with a space group of R3m iucr.orgaip.org. The rhombohedral unit cell, with dimensions a = 4.05 Å and α = 73° 30', contains one formula unit iucr.org. The structure is understood to be composed of hydronium (H3O+) and chloride (Cl-) ions iucr.orgaip.orgresearchgate.net. The hydronium ions form flat pyramids with 3m symmetry, and each hydrogen atom participates in a hydrogen bond to the nearest chlorine atom, with an oxygen-chlorine (O-Cl) distance of approximately 2.95 Å iucr.org. The crystal is formed by stacking trigonal puckered layers of hydrogen-bonded hydronium and chloride ions iucr.org. While the actual structure exhibits disorder, it is derived from an ordered R3m structure iucr.org. Simulations of X-ray diffraction patterns for HCl monohydrate are consistent with a structure composed of ferroelectric domains researchgate.net.
PXRD is also routinely applied to other hydrochloride monohydrate compounds to determine their crystal structures and monitor phase transitions. For example, PXRD has been used to study the dehydration of detomidine (B1200515) hydrochloride monohydrate, where full PXRD profiles were used to determine phase content herts.ac.uk. Similarly, the crystal structure of anhydrous cimetidine (B194882) hydrochloride was determined directly from PXRD data after dehydration of its monohydrate form wikipedia.org. PXRD patterns have also been used to study polymorphic stress in nilotinib (B1678881) hydrochloride monohydrate and dihydrate, revealing insights into their stability and water sorption/desorption behavior herts.ac.ukcambridge.org.
Table 2: Crystallographic Data for Hydrogen Chloride Monohydrate (HCl·H2O)
| Parameter | Value | Reference |
| Crystal System | Trigonal | iucr.orgaip.org |
| Space Group | R3m | iucr.orgaip.org |
| Rhombohedral Cell | a = 4.05 Å, α = 73° 30' | iucr.org |
| Formula Units | 1 per rhombohedral cell | iucr.org |
| Composition | H3O+Cl- | iucr.orgaip.org |
| O-Cl Distance | ~2.95 Å (hydrogen bond) | iucr.org |
| H-H Distance | ~1.65 Å (within H3O+) | iucr.org |
Furthermore, PXRD patterns of hydrogen chloride (HCl) under pressure have been studied, showing different phases (II, IV, and V) with increasing pressure nih.govgenome.jp. For instance, at 102(10) GPa, a refined unit cell for HCl was found with a = 2.728(3) Å and c = 3.925(8) Å nih.gov.
Neutron Diffraction Studies of Concentrated Hydrochloric Acid Solutions
Neutron diffraction, particularly with isotopic substitution (e.g., H/D substitution), is an invaluable technique for probing the microscopic structure of concentrated hydrochloric acid solutions, providing detailed information about ion-water and water-water interactions.
Studies employing neutron diffraction with isotopic H/D substitution on concentrated HCl/H2O solutions have enabled the extraction of a full set of partial structure factors wikipedia.orgwikipedia.orgfishersci.se. This approach overcomes the limitations of standard diffraction experiments, allowing for a comprehensive investigation of changes in water structure in the presence of ions and their solvation shells wikipedia.orgwikipedia.org.
Key findings from these studies indicate the presence of hydrated proton species. The hydronium ion (H3O+) forms a complex that participates in strong, short hydrogen bonds wikipedia.org. In concentrated hydrochloric acid solutions, the primary form of the hydrated proton has been identified as H5O2+ (Zundel ion), which, along with the chloride anion, forms hydrogen bonds with neighboring water molecules in various configurations scribd.com.
Neutron diffraction experiments on 21 mol% hydrochloric acid solutions have revealed specific intermolecular hydrogen bond distances. The nearest-neighbor intermolecular hydrogen bond distances between the oxonium ion (H3O+) and water molecules were determined to be 2.02 ± 0.05 Å for H···H and 1.69 ± 0.02 Å for O···H nih.gov. These values are significantly smaller than those observed in pure liquid water, indicating the presence of strong intermolecular hydrogen bonds between the oxonium ion and its nearest-neighbor water molecules in concentrated hydrochloric acid solutions nih.gov. The chloride ions (Cl-) in these solutions appear to be four-coordinated by oxygen atoms at a mean distance of 3.13(1) Å guidetopharmacology.orgfishersci.ca. However, no pronounced Cl···D distances indicative of a well-oriented hydration shell around Cl- could be identified guidetopharmacology.orgfishersci.ca.
The interaction with solutes, such as hydrogen chloride, affects the tetrahedral network of hydrogen-bonded water molecules, similar to the application of external pressure to pure water wikipedia.org. These studies also suggest that both dissociated H+ and Cl- ions, as well as undissociated HCl molecules, can coexist in concentrated solutions, as the number of water molecules may not be sufficient for complete acid dissociation wikipedia.org.
Table 3: Structural Parameters from Neutron Diffraction of Concentrated HCl Solutions
| Interaction Type | Distance (Å) | Coordination Number | Reference |
| H3O+ ··· H (to water) | 2.02 ± 0.05 | N/A | nih.gov |
| H3O+ ··· O (to water) | 1.69 ± 0.02 | N/A | nih.gov |
| Cl- ··· O (to water) | 3.13 ± 0.01 (mean) | 4 | guidetopharmacology.orgfishersci.ca |
Atom-in-Molecule (AIM) Theory for Charge Distribution Analysis
Atom-in-Molecule (AIM) theory is a computational tool based on the topological analysis of electron density, providing a rigorous framework for understanding bonding and charge distribution in molecular systems. It is particularly useful for characterizing the nature of interactions, including polar covalent bonds and hydrogen bonds, within hydrogen chloride systems.
In a hydrogen chloride (HCl) molecule, the chlorine atom is more electronegative than the hydrogen atom, leading to an uneven distribution of electron density wikipedia.orgwikipedia.orgwikidata.org. This asymmetry results in the chlorine atom carrying a partial negative charge (δ-) and the hydrogen atom carrying a partial positive charge (δ+) wikipedia.orgwikipedia.orgwikidata.orgnih.gov. AIM theory quantifies this charge distribution by analyzing bond critical points (BCPs) and the Laplacian of the electron density (∇²ρ) at these points.
AIM analysis confirms that the shared pair of electrons in the H-Cl bond lies closer to the chlorine atom wikidata.org. The asymmetrical charge distribution in a polar substance like HCl produces a dipole moment, which is a quantitative measure of polarity nih.gov. For HCl, the electron distribution is asymmetric, effectively showing a net negative charge on the chlorine of about -0.18e-, meaning the electron probability favors the chlorine side of the molecule by this amount nih.gov.
AIM theory has been applied to study hydrogen-bonded complexes involving hydrogen chloride as a proton donor. For example, in T-shaped X-H···π hydrogen bonds between a B=B double bond and acid hydrogens of HF, HCl, HCN, and H2C2, AIM theory was used to characterize bond critical points and confirm that the B=B double bond can act as a proton acceptor rsc.orgguidetopharmacology.org. Furthermore, AIM analysis has been used to determine "hydrogen-bond radii" for various hydrogen bond donors, including HCl, showing that these radii vary systematically from strong to weak hydrogen bonds aip.org. The hydrogen bond donor radius for HCl is found to be between Pauling's covalent and van der Waals radii of the hydrogen atom aip.org.
The application of AIM theory, often in conjunction with Density Functional Theory (DFT) calculations, allows for a detailed understanding of charge transfer mechanisms and the electronic properties of intermolecular interactions in hydrogen chloride systems nih.gov.
Theoretical and Computational Chemistry of Hydrogen Chloride
Ab Initio and Quantum Chemical Calculations
Ab initio and other quantum chemical calculations, rooted in the foundational principles of quantum mechanics, are indispensable tools for rigorously studying hydrogen chloride. These methods allow for the precise determination of molecular properties without relying on experimental data.
Potential Energy Surface Generation and Analysis
The generation and analysis of Potential Energy Surfaces (PESs) are central to understanding chemical reactions and molecular interactions involving hydrogen chloride. A PES maps the energy of a molecular system as a function of its atomic coordinates, revealing stable geometries, transition states, and reaction pathways.
For instance, a comprehensive, full-dimensional ab initio analytical PES has been developed to describe the multichannel reaction between HCl and the ethyl radical (C₂H₅) nih.govacs.org. This PES accounts for hydrogen-abstraction, chlorine-abstraction, and hydrogen-exchange reaction channels. The construction of this surface involved iteratively adding selected configurations derived from quasi-classical trajectories, resulting in a PES comprising over 26,000 energy points with a root-mean-square (rms) error below 1 kcal/mol within the relevant energy range nih.govacs.org.
In another significant application, ab initio calculations at the PUMP2/6-311G(3d2f,3p2d) level were utilized to investigate the lowest ²A′ PES of the HCl₂ system ub.edu. This PES is crucial for understanding gas-phase elementary chemical reactions such as H + Cl₂ → HCl + Cl and Cl + HCl → HCl + Cl. The calculations successfully characterized transition states and identified angular transition states with very small barriers to collinearity ub.edu. The resulting analytical PES is suitable for detailed studies of the kinetics and dynamics of the HCl₂ system ub.edu.
Furthermore, a highly accurate full-dimensional (9D) PES for the HCl–H₂O dimer has been developed using approximately 43,000 ab initio points computed at the CCSD(T)-F12a/AVTZ level, incorporating basis set superposition error (BSSE) correction rsc.orgnyu.edu. This PES accurately reproduces the geometries, energies, and vibrational frequencies of the HCl–H₂O complex, as well as its minimum energy path rsc.org. For the HCl dimer, intermolecular PESs calculated at the MP2 and MP4 levels of theory, using a large basis set with bond functions, characterized a hydrogen-bonded equilibrium geometry capes.gov.br. The calculated well depths were -710.9 cm⁻¹ at the MP2 level and -643.9 cm⁻¹ at the MP4 level capes.gov.br. The interchange barrier between the two equivalent hydrogen-bonded structures was found to be low, at 58.6 cm⁻¹ (MP2) and 45.9 cm⁻¹ (MP4) capes.gov.br.
Calculation of Bond Dissociation Energies and Hydrogen Bonding Interactions in Clusters and Complexes
Computational methods are indispensable for quantifying the strength of chemical bonds, such as bond dissociation energies (BDEs), and for characterizing non-covalent interactions like hydrogen bonding in various molecular assemblies involving hydrogen chloride. For diatomic molecules like HCl, the BDE can be derived from the potential energy curve as the difference between the well depth and the zero-point energy umw.edu. For neutral HCl, the dissociation energy has been determined to be 35747.2 ± 1.2 cm⁻¹ researchgate.net.
Hydrogen bonding interactions have been extensively investigated in several key systems:
H₂O–HCl and HCl–H₂O Dimer: The interaction between HCl and H₂O is a subject of considerable theoretical and experimental interest, particularly for understanding the initial stages of HCl dissociation in water rsc.org. The minimum energy structure of the HCl–H₂O dimer features a nearly linear hydrogen bond where HCl acts as the proton donor to the oxygen atom of water usc.eduresearchgate.net. High-level ab initio calculations, including CCSD(T)-F12b/aug-cc-pVTZ, have been employed to generate accurate full-dimensional PESs for this dimer aip.orgresearchgate.net. These computational studies have yielded properties that show excellent agreement with experimental spectroscopic data. For instance, the calculated dimer binding energy (D₀) is 1334.63 cm⁻¹, which is remarkably close to the experimental value of 1334 ± 10 cm⁻¹ rsc.orgaip.org. Similarly, the computed HCl stretch frequency shift of -157.9 cm⁻¹ aligns well with the experimental value of -162 cm⁻¹ rsc.orgusc.edu. The calculated zero-point energy (ZPE) for the bound HCl–H₂O complex is 6688 ± 3 cm⁻¹ aip.org.
Furan-HCl: Ab initio calculations at the MP2 level, utilizing basis sets such as 6-31G** and 6-311+G**, have been performed to study the intermolecular hydrogen bond interactions in furan-HCl complexes biochempress.comsciengine.comsciengine.com. These studies have identified two primary types of optimized geometries: an "atom-on" configuration, characterized by a hydrogen bond between the furan (B31954) oxygen and the hydrogen of HCl (Cl–H…O), and a "face-on" configuration, where the HCl molecule lies above the furan ring, forming a C–H…π contact biochempress.comacs.org. Research indicates that the Cl–H…O interaction is stronger than the Cl–H…π interaction biochempress.com. In the furan-HCl complex, the H-Cl bond length elongates, and vibrational frequencies are red-shifted sciengine.comsciengine.com. Natural Bond Orbital (NBO) analysis reveals charge transfer from the lone pair of the proton acceptor to the σ*(CH) antibonding orbital of the proton donor, a characteristic feature also observed in the H₂O-H₂O hydrogen bond sciengine.com. Importantly, computational and experimental studies have confirmed the coexistence of both sigma (atom-on) and pi (face-on) complexes in the C₄H₄O:HCl system, challenging earlier assumptions that only one structure would exist nih.gov.
Other Clusters and Complexes: Computational studies on the dissociation of HCl in water clusters have provided critical insights into the solvation process. Calculations indicate that a minimum of four water molecules are necessary for HCl to undergo complete ionic dissociation into H⁺ and Cl⁻, forming stable structures where both positive and negative ions coexist aip.orgscilit.com. The binding energy for hydrated hydrochloric acid (HCl with four water molecules) was estimated to be 41.17 kcal/mol using the B-LYP method aip.orgscilit.com. Further CCSD(T) studies have also explored the Cl + (H₂O)₃ reaction, meticulously characterizing relevant transition states and entrance/exit complexes rsc.org.
Table 1: Calculated Properties of Furan-HCl Complexes
| Property | Atom-on (Cl–H…O) MP2/6-31G | Face-on (Cl–H…π) MP2/6-31G |
| R(O…H) (Å) | 1.997 | - |
| R(C…H) (Å) | - | 2.395 |
| Δ(H–Cl) (Å) (change in H-Cl bond length) | 0.0084 | 0.0071 |
| Angle α (O(C)…H–Cl) (°) | 179.7 | 175.0 |
| Interaction Energy ΔE (kcal/mol) | -3.30 | -2.58 |
| Shift in Vibrational Frequency Δυ (cm⁻¹) | -112 | -97 |
| Charge Transfer (me) | 23.3 | 14.5 |
Note: Data extracted from biochempress.comsciengine.com. Interaction energies calculated with counterpoise correction.
Table 2: Calculated Properties of HCl–H₂O Dimer
| Property | Calculated Value rsc.orgaip.org | Experimental Value rsc.orgusc.edu |
| Dimer Binding Energy D₀ (cm⁻¹) | 1334.63 | 1334 ± 10 |
| HCl Stretch Frequency Shift (cm⁻¹) | -157.9 | -162 |
| Ground-state Out-of-plane Bend Angle of H₂O (°) | 33.80 | - |
| Zero-Point Energy (ZPE) (cm⁻¹) | 6688 ± 3 | - |
Note: Data primarily from CCSD(T)-F12a/AVTZ and CCSD(T)-F12b/aug-cc-pVTZ calculations rsc.orgaip.org.
Table 3: Dissociation of HCl in Water Clusters (DFT/MP2 Studies)
| Number of Water Molecules (n) | Dissociation Status (H⁺ + Cl⁻) | Binding Energy (kcal/mol) (B-LYP) aip.orgscilit.com |
| 3 | No dissociation rsc.org | - |
| 4 | Fully dissociated aip.orgscilit.comrsc.org | 41.17 |
| 5-7 | Fully dissociated rsc.org | - |
Note: Dissociation status based on direct AIMD rsc.org and DFT/MP2 studies aip.orgscilit.com.
Molecular Orbital (MO) theory offers a comprehensive framework for understanding the electronic structure and chemical bonding within molecules like hydrogen chloride. In HCl, the atomic orbitals of hydrogen and chlorine combine to form molecular orbitals acs.orgsolubilityofthings.com. Specifically, the hydrogen 1s orbital primarily interacts with the chlorine 3p orbital (the 3pz orbital, assuming the internuclear axis is the z-axis) to form a sigma (σ) bonding molecular orbital acs.orgquora.com. The other chlorine 3p orbitals (3px, 3py) and the 3s orbital are largely non-bonding due to either symmetry differences or significant energy disparities with the hydrogen 1s orbital acs.orgquora.com.
The molecular orbital diagram of HCl illustrates that the electron density in the bonding orbital is shifted closer to the more electronegative chlorine atom, which accounts for the molecule's significant polarity acs.orgquora.com. The bond order for HCl is 1, signifying a single covalent bond acs.org. MO theory also provides insights into the reactivity of HCl, as the energies and occupancy of its molecular orbitals dictate its propensity to donate or accept electrons in chemical reactions acs.org. For example, the weak hydrogen bonding observed between chloride ions (Cl⁻) and water (H₂O) can be rationalized through MO theory, where the highest occupied molecular orbital (HOMO) of Cl⁻ interacts with the lowest unoccupied molecular orbital (LUMO) of H₂O libretexts.org.
Density Functional Theory (DFT) is a powerful quantum chemical method widely applied to investigate the electronic structure, binding, and dissociation processes of hydrogen chloride in various chemical environments.
DFT studies have been instrumental in understanding the ionic dissociation of HCl in water clusters. These calculations have confirmed that a minimum of four water molecules are required for HCl to fully dissociate into H⁺ and Cl⁻ ions aip.orgscilit.com. Such studies also provide valuable data on the binding energies of these hydrated acid clusters aip.orgscilit.com.
Beyond aqueous systems, DFT has been employed to investigate the chemisorption of HCl on solid surfaces, such as MgO(001) nih.gov. These studies reveal that HCl undergoes dissociative chemisorption on the MgO(001) surface at low coverages, resulting in a Cl⁻ ion electrostatically coupled to an OH⁻ ion at the surface oxygen site nih.gov. The adsorption energy for this complex was calculated to be 1.5 eV nih.gov. Furthermore, DFT calculations have explored the coverage-dependent dissociative adsorption of HCl on Au(111), demonstrating that the dissociation barrier decreases with lower surface coverages ustc.edu.cn.
Molecular Dynamics and Simulation Studies
Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent evolution of molecular systems, providing dynamic insights into processes such as dissociation and solvation. For hydrogen chloride, MD simulations are particularly valuable for understanding its behavior in complex environments.
Classical Molecular Dynamics Simulations of HCl Dissociation in Water Clusters
Classical Molecular Dynamics (MD) simulations have been extensively utilized to investigate the dissociation mechanism of HCl within water clusters mdpi.comresearchgate.net. These simulations typically employ either empirical force fields or ab initio molecular dynamics (AIMD) to model the interatomic interactions mdpi.comrsc.org.
Studies using classical MD have explored the dissociation behavior of HCl upon collision with water clusters, including large (H₂O)₄₉ ice clusters mdpi.comnih.gov. While classical MD can effectively depict the formation of contact ion pairs (CIP) and solvent-separated ion pairs (SSIP, it has been recognized that nuclear quantum effects (NQEs) play a significant role in these processes and can lead to an underestimation of the ionic dissociation rate in classical simulations mdpi.comresearchgate.netnih.gov. The incorporation of NQEs, for example, through methods like Ring-Polymer Molecular Dynamics (RPMD), reveals enhanced proton mobility and a more facile transfer of the proton to the hydrogen-bond network within water clusters compared to purely classical simulations mdpi.comnih.gov. For HCl + (H₂O)₄₉ collisions, the neutral survival time was notably shorter in RPMD simulations (6.27 ps) compared to classical MD simulations (24.36 ps), indicating a faster dissociation rate when quantum effects are accounted for mdpi.com.
Table 4: Neutral Survival Time in HCl + (H₂O)₄₉ Collisions
| Simulation Method | Neutral Survival Time (τN) (ps) mdpi.com |
| Classical Molecular Dynamics | 24.36 |
| Ring-Polymer Molecular Dynamics | 6.27 |
Note: Data from a study on nuclear quantum effects in HCl dissociation on water ice clusters mdpi.com.
Another study employing direct ab initio molecular dynamics (AIMD) investigated the reactions of H₂O with HCl(H₂O)ₙ₋₁ clusters (where n ranges from 3 to 7) rsc.org. This research found that for n=3, no dissociation occurred. However, for n=4, HCl dissociated into H⁺ + Cl⁻, forming both contact ion pairs and solvent-separated ion pairs, with the specific product depending on the collision site rsc.org. For n=5–7, both types of ion pairs were observed to form rsc.org. Furthermore, coupled quantum mechanics/molecular mechanics (QM/MM) classical MD simulations have been utilized to study the sticking of HCl to ice surfaces and water clusters, predicting a mechanism for the rapid ionization of HCl on ice surfaces acs.org.
Investigation of Nuclear Quantum Effects in Dissociation Pathways and Proton Transfer
Nuclear quantum effects (NQEs), encompassing phenomena such as zero-point energy, tunneling, and proton delocalization, significantly influence the dissociation dynamics and proton transfer pathways of HCl, especially in hydrogen-bonded systems like water ice clusters mdpi.comresearchgate.netresearchgate.netx-mol.netnih.gov. Computational studies often utilize a combination of classical molecular dynamics (MD) and ring-polymer molecular dynamics (RPMD) simulations to capture these quantum mechanical contributions mdpi.comresearchgate.netx-mol.netnih.gov.
Research has shown that the inclusion of NQEs leads to enhanced proton mobility and a more facile transfer of the proton to the hydrogen-bond network within water ice clusters, such as the (H₂O)₄₉ cluster mdpi.comresearchgate.netresearchgate.netx-mol.netnih.gov. This enhanced mobility suggests that classical MD simulations may underestimate the true proton transfer rates in such systems mdpi.comresearchgate.net. For instance, studies on HCl colliding with a (H₂O)₄₉ ice cluster at 250 K, simulating polar stratospheric conditions, reveal that NQEs critically affect the dissociation dynamics, making proton transfer more readily occur compared to classical simulations mdpi.comresearchgate.net. The transient lifetimes of hydronium ions (H₃O⁺) formed after ionic dissociation are notably shorter in RPMD simulations than in classical MD, further indicating the increased rate of proton transfer due to quantum effects mdpi.com.
The dissociation of HCl in water clusters is a well-studied phenomenon, with theoretical and experimental investigations indicating that at least four water molecules are required for the ionic dissociation of HCl. Some studies suggest that considering entropic factors increases this requirement to five water molecules researchgate.netescholarship.org. This quantum mechanical understanding of HCl dissociation and proton transfer is crucial for accurately modeling its behavior in diverse chemical environments, including atmospheric and astrochemical contexts mdpi.com.
Theoretical Modeling of Reaction Kinetics and Mechanisms
Theoretical modeling plays a pivotal role in understanding the kinetics and mechanisms of reactions involving hydrogen chloride, from gas-phase atmospheric processes to heterogeneous reactions on surfaces.
Transition-State Theory Applications to Hydrogen Chloride Reactions
Transition-State Theory (TST) provides a fundamental framework for calculating chemical reaction rates by focusing on the properties of the transition state (TS), an unstable configuration at the peak of the reaction pathway utexas.eduumn.edulatech.edu. The rate constant for a reaction is proportional to the free energy difference between the transition state and the reactants, known as the activation free energy (ΔG*) utexas.edu.
In the context of HCl reactions, TST has been applied to various systems. For example, in the addition of hydrogen chloride to alkenes, the initial step, which involves the formation of a carbocation intermediate, is often highly endothermic and rate-determining. The transition state for this step closely resembles the product (the carbocation), a characteristic of highly endothermic reactions utexas.edu.
More complex systems, such as the hydrogen abstraction reaction of H₂ + Cl → H + HCl, have served as test cases for advanced TST methodologies, including variational TST with semiclassical tunneling coefficients. These studies highlight the importance of accounting for factors like vibrational anharmonicity, recrossing effects, and quantum mechanical tunneling to accurately predict reaction rates acs.org. Similarly, the Cl + HBr → HCl + Br reaction has been investigated using TST, demonstrating its applicability to gas-phase bimolecular reactions umn.edu.
Modeling of Gas-Phase Reaction Rate Coefficients for Atmospheric Relevance
Hydrogen chloride is a significant species in atmospheric chemistry, particularly in the polar stratosphere, where its heterogeneous reactions contribute to ozone depletion mdpi.commit.educopernicus.org. Theoretical modeling is essential for determining the gas-phase reaction rate coefficients that govern its atmospheric fate.
One important atmospheric reaction is the reaction of HCl with hydroxyl radicals (OH), which leads to the production of atomic chlorine (Cl) copernicus.org. This reaction contributes to the recycling of halogen species in the atmosphere copernicus.org.
Computational studies have also investigated the kinetics of reactions between HCl and Criegee intermediates (CIs), highly reactive species formed from alkene ozonolysis. For instance, the reaction of the simplest Criegee intermediate, CH₂OO, with HCl is found to be fast and forms chloromethyl hydroperoxide (CMHP) escholarship.org. Complementary quantum chemistry calculations indicate that these reactions proceed with no energy barrier escholarship.orgnih.gov.
Table 1: Selected Gas-Phase Reaction Rate Coefficients for HCl at 295 K
| Reactants | Rate Constant (cm³ s⁻¹) | Reference |
| CH₂OO + HCl | 4.6 × 10⁻¹¹ | escholarship.orgnih.gov |
Another atmospherically relevant reaction is OH + ClO. Although the major product is HO₂ + Cl, a minor channel produces HCl + O₂(¹Δ) acs.org. Multichannel RRKM calculations, guided by ab initio electronic structure calculations, have been used to demonstrate the mechanistic feasibility of this minor HCl channel, showing that its four-center transition state must lie at least 2 kcal/mol below the reactants for the HCl yield to exceed 5% acs.org. These models also predict small pressure, temperature, and H/D isotopic dependencies for the minor channel yield acs.org.
Computational Studies of Hydrogen Chloride Dissociation on Surfaces (e.g., Nitric Acid Trihydrate, Ice)
Heterogeneous reactions involving HCl on atmospheric surfaces, such as ice and nitric acid trihydrate (NAT), are crucial for understanding stratospheric ozone depletion escholarship.orgmit.educopernicus.orgacs.orgibm.com. Computational studies have provided detailed insights into these processes.
On Ice Surfaces: Computational methods, including molecular orbital and density functional theory (DFT), have shown that the partial dissociation of HCl on extended ice Ih surfaces is kinetically rapid and thermodynamically favorable, particularly when two dangling OH groups are in close proximity to the adsorbed HCl at a binding site mit.edu. Surface disordering of the ice model has also been observed at polar stratospheric temperatures upon HCl adsorption mit.edu. Molecular dynamics simulations further support that ionic solvation of HCl is energetically feasible on ice surfaces rsc.org. Ab initio calculations suggest that the ionization of HCl on ice surfaces is a barrierless process acs.org. Experimental and computational work indicates that HCl exists in both molecularly adsorbed and dissociated (solvated) states at the air-ice interface, with dissociation occurring deeper within the interfacial region psi.chresearchgate.net. For HCl to dissociate into its ionic form in water nanoclusters, at least four water molecules are generally required researchgate.netescholarship.org.
On Nitric Acid Trihydrate (NAT) Surfaces: Theoretical studies using density-functional-plane-wave-based and localized-orbital computational methods have systematically examined the binding of molecular HCl to crystalline NAT, a precursor step to chlorine activation reactions acs.orgibm.com. The NAT(001) and (001̄) faces are found to be thermodynamically the most stable. Unlike on ice, molecular HCl adsorbed near one or two dangling OH groups on NAT generally does not dissociate mit.eduacs.orgibm.com. This difference is attributed to the lower surface density of favorably situated dangling OH groups on NAT compared to ice mit.eduacs.orgibm.com. The interaction energy and enthalpy for HCl binding to a strong binding site on the NAT(001) face at 190 K are approximately 23 kJ/mol and 25 kJ/mol, respectively, when corrected for zero-point energies acs.orgibm.com. This leads to a predicted lower HCl surface coverage on NAT than on ice, consistent with experimental observations acs.orgibm.com.
Beyond atmospheric surfaces, computational studies have also investigated HCl dissociation on other materials. For example, density functional theory (DFT) studies have explored the adsorption and dissociation of HCl molecules on metal surfaces like W(111) and Ag/Au(111) acs.orgnycu.edu.twacs.org. These studies indicate that dissociative adsorption of HCl on W(111) occurs without intrinsic energy barriers and is exothermic by 53.72 kcal/mol acs.orgnycu.edu.tw. Similarly, on Ag/Au(111) bimetallic alloy surfaces, quantum dynamics simulations have been used to investigate charge-transfer-controlled HCl dissociation acs.org.
Environmental and Atmospheric Chemistry of Hydrogen Chloride
Atmospheric Transport and Deposition Processes
Hydrogen chloride's atmospheric lifetime is relatively short, typically ranging from 1 to 5 days, due to its efficient removal through deposition processes. nih.govxn--krinfo-wxa.hu
Hydrogen chloride gas is highly soluble in water, which facilitates its removal from the atmosphere through wet deposition pathways. It is readily incorporated into cloud, rain, and fog water, forming a component of acid rain. nih.govxn--krinfo-wxa.hudcceew.gov.au Wet deposition involves the dissolution of gaseous HCl into atmospheric water droplets, which then precipitate to the Earth's surface. service.gov.uk
Dry deposition also contributes significantly to the removal of HCl. This process involves the direct uptake of HCl gas by surfaces, including vegetation, soil, and other environmental features. Due to its high solubility and reactivity, HCl exhibits a proportionately much greater dry and wet deposition in the near field of emission sources, and in some conditions, it can be the dominant contributor to deposited acidity. service.gov.uk
Hydrogen chloride is a strong acid and a ubiquitous component of "background" rain in both continental and marine environments, contributing to acid rain formation. oizom.comtandfonline.comlibretexts.org When HCl reacts with water vapor in the atmosphere, it forms hydrochloric acid, which lowers the pH of soil and water bodies, harming plants, aquatic life, and microorganisms. This disruption can damage crops and corrode buildings and infrastructure. oizom.com
The potential contribution of HCl to the acid-basic equilibrium in remote regions of the world ranges from approximately 10% to 40%. tandfonline.com Globally, the estimated total deposition of non-sea-salt HCl (nssCl⁻) in rainfall is between 1.8 and 5 teragrams per year (Tg/yr). tandfonline.com While the degassing of HCl from sea-salt aerosols is a significant source of gaseous HCl in the background atmosphere, this HCl does not contribute to the acidity of rain due to the simultaneous scavenging of HCl and basic Cl-depleted aerosols. tandfonline.com
Atmospheric Chemical Transformations and Photochemistry
Atmospheric chemical transformations and photochemistry play a critical role in the cycling and fate of hydrogen chloride in the atmosphere.
A significant fraction of the HCl found in rainfall at remote sites is primarily produced from the photochemical degradation of various chlorocarbons in the troposphere. tandfonline.com All chlorocarbons have the potential to produce HCl when oxidized in the atmosphere. tandfonline.com
The estimated atmospheric production of HCl from the degradation of halocarbons (including CH₃Cl, CH₂Cl₂, CHCl₃, CH₃CCl₃, CH₂ClCH₂Cl, CHClCCl₂, CCl₂CCl₂, and CHF₂Cl) is approximately 3.4 Tg/yr in the gas phase and 0.78 Tg/yr in the liquid phase. tandfonline.com Approximately 50% of this HCl originates from anthropogenic sources of chlorocarbons. tandfonline.com
The following table summarizes the estimated atmospheric production of HCl from chlorocarbon degradation:
| Phase | Estimated HCl Production (Tg/yr) |
| Gas Phase | 3.4 tandfonline.com |
| Liquid Phase | 0.78 tandfonline.com |
Hydrogen chloride interacts extensively with atmospheric aerosols and participates in cloud chemistry. Gaseous HCl and particulate chloride undergo gas-particle partitioning processes, influencing aerosol water uptake and enhancing fog and haze formation. nih.gov
Sea-Salt Aerosols: The largest source of inorganic chlorine gases, including HCl, in the global tropospheric budget is the mobilization of chloride from sea-salt aerosols through acid displacement by strong acids like sulfuric acid (H₂SO₄) and nitric acid (HNO₃). nih.govcopernicus.org This process releases volatile HCl gas into the atmosphere, leading to chloride depletion in the aerosols. copernicus.org HCl mixing ratios in marine surface air are typically highest along polluted coastlines due to large sources of HNO₃ and H₂SO₄ from anthropogenic emissions. copernicus.org
Nitric Acid Trihydrate (NAT): Heterogeneous reactions involving HCl adsorbed on the surfaces of polar stratospheric clouds (PSCs), which can consist of nitric acid trihydrate (NAT), are postulated to contribute to polar ozone loss. nasa.gov Studies have examined the binding of molecular HCl at various surface sites on crystalline NAT. While HCl can adsorb to the surface of NAT, its dissociation on NAT is less likely compared to ice. acs.orgresearchgate.net The presence of trace amounts of water significantly increases HCl interactions with NAT crystals. researchgate.netresearchgate.net
The interaction of hydrogen chloride gas with water vapor in humid air can lead to the formation of hydrochloric acid aerosols. nasa.govnasa.gov The behavior of HCl in the presence of atmospheric aerosols is crucial for accurate monitoring and prediction of its atmospheric transport. dtic.mil
Hydrogen chloride plays a significant role in tropospheric oxidant budget and halogen chemistry. HCl is the most abundant inorganic, gas-phase reservoir of chlorine atoms in the atmosphere. researchgate.net Reactive gas-phase chlorine species (Cl*), including Cl, ClO, Cl₂, BrCl, ICl, HOCl, ClNO₃, and ClNO₂, are produced through the reaction between HCl and hydroxyl (OH) radicals, as well as by heterogeneous conversion of sea-salt aerosol chloride. copernicus.org
Chlorine atoms (Cl) are highly reactive towards hydrocarbons, including methane (B114726) (CH₄), and can significantly impact tropospheric oxidation capacity. conicet.gov.ar For instance, Cl-initiated volatile organic compound (VOC) oxidation can contribute to ozone production in high-NOx regions, implicating chlorine chemistry in urban air pollution. conicet.gov.ar The reaction of HCl with OH radicals leads to the production of atomic Cl, which can accelerate tropospheric oxidation. researchgate.netcopernicus.org
The global mean tropospheric concentration of Cl atoms in models is estimated to contribute to the oxidation of various compounds, including methane, ethane (B1197151), propane, and methanol. copernicus.orgresearchgate.netd-nb.info Chlorine chemistry can also increase global mean tropospheric BrO and decrease global burdens of tropospheric ozone and OH radicals through associated bromine radical chemistry. copernicus.orgresearchgate.netd-nb.info
Hydrogen Chloride's Role in Stratospheric Ozone Depletion Mechanisms, including Chlorine Activation on Polar Stratospheric Clouds
In the stratosphere, hydrogen chloride (HCl) serves as a primary reservoir for chlorine, alongside chlorine nitrate (B79036) (ClONO₂). These reservoir species sequester reactive chlorine, which is predominantly released from chlorofluorocarbons (CFCs) and other chlorine-containing organic source gases elsevier.escopernicus.orgodu.edufrontiersin.org. The process of stratospheric ozone depletion is critically linked to the activation of this reservoir chlorine.
Chlorine activation occurs most significantly in the polar winter vortices through heterogeneous reactions on the surfaces of Polar Stratospheric Clouds (PSCs) elsevier.escopernicus.orgodu.eduaparc-climate.orgnasa.govwikipedia.org. PSCs, which form under extremely cold and dry conditions characteristic of polar night regions, are essential for converting inactive chlorine compounds like HCl and ClONO₂ into active, ozone-destroying forms such as molecular chlorine (Cl₂) and hypochlorous acid (HOCl) odu.eduaparc-climate.orgnasa.gov. These reactions take place on the solid surfaces of the PSC particles odu.edu.
A key reaction in this activation process involves the reaction of HCl with ClONO₂ on PSC surfaces, yielding Cl₂ and nitric acid (HNO₃) odu.edu. Additionally, HOCl can react with HCl on PSCs, further contributing to chlorine activation elsevier.es. Once formed, Cl₂ and HOCl are subsequently photolyzed by sunlight, particularly as polar spring approaches, releasing highly reactive chlorine atoms (Cl·) odu.eduwikipedia.org. These chlorine atoms then catalytically destroy ozone (O₃) molecules through a series of chain reactions wikipedia.org.
The ionization of HCl on stratospheric ice particles is considered a crucial step in the depletion of stratospheric ozone, with studies indicating it as a barrierless and rapid process that produces chloride anions exposed to other stratospheric chlorine reservoir molecules nih.gov. The severity of polar stratospheric ozone loss is directly influenced by the temperature and strength of the polar vortex, as these conditions dictate the formation and persistence of PSCs and the isolation of air masses where these reactions occur nasa.gov.
The Montreal Protocol, an international treaty aimed at phasing out ozone-depleting substances, has been effective in reducing emissions of chlorine source gases. Consequently, observations have shown a decline in stratospheric HCl levels since 1997, indicating a gradual recovery of the ozone layer frontiersin.orgroyalsocietypublishing.org.
Table 1: Key Reactions in Stratospheric Chlorine Activation on PSCs
| Reactants on PSC Surface | Products | Role in Ozone Depletion |
| HCl + ClONO₂ | Cl₂ + HNO₃ | Converts inactive chlorine reservoirs to active forms odu.edu. |
| HOCl + HCl | Cl₂ + H₂O | Further activates chlorine, contributing to ozone destruction elsevier.es. |
| Cl₂ + Sunlight | 2 Cl· | Releases highly reactive chlorine radicals odu.eduwikipedia.org. |
| HOCl + Sunlight | Cl· + OH· | Releases highly reactive chlorine radicals odu.edu. |
Environmental Impact Research Beyond Atmospheric Chemistry
Beyond its significant role in atmospheric chemistry, hydrogen chloride also has notable impacts on terrestrial and aquatic ecosystems and the degradation of materials.
Contribution to Ecosystem Acidification and Recovery (e.g., Peatlands, Terrestrial Ecosystems)
Historically, research on acidifying pollutants and their ecosystem impacts has predominantly focused on sulfur (S) and nitrogen (N) compounds. However, hydrogen chloride (HCl), primarily emitted from coal burning and waste incineration, has been an overlooked, yet potent, driver of ecosystem acidification researchgate.netregulations.govecn.ac.uk.
HCl is particularly effective as an acidifier of wetlands, including peatlands, due to its high mobility in reducing environments compared to S or N compounds researchgate.netregulations.govecn.ac.uk. This high mobility allows HCl to efficiently transfer acidity through soils and into surface waters regulations.gov. Consequently, HCl may have been a major contributor to past peatland acidification researchgate.netregulations.govecn.ac.uk.
Significant reductions in HCl emissions have been observed in some regions. For instance, the United Kingdom experienced an approximate 95% reduction in HCl emissions within 20 years, largely attributed to measures aimed at reducing sulfur emissions and shifts in energy supply researchgate.netregulations.gov. This reduction in HCl deposition has played a substantial role, accounting for 30-40% of the chemical recovery from ecosystem acidification observed since the 1990s researchgate.netregulations.gov.
The decrease in HCl loadings has also influenced the peatland carbon cycle. The shift towards less acidic conditions, while beneficial for recovery from acidification, may be contributing to an increase in the leaching of dissolved organic carbon (DOC) into surface waters from peatlands researchgate.netregulations.govecn.ac.uk. Peatlands are naturally acidic ecosystems, and their pH is influenced by factors such as rainfall and cation exchange processes qmul.ac.uknerc.ac.uk.
Table 2: Impact of HCl Emission Reduction on Ecosystem Recovery in the UK
| Environmental Factor | Pre-Reduction (e.g., 1990s) | Post-Reduction (e.g., 20 years later) | Change/Impact |
| HCl Emissions | High (from coal burning) regulations.gov | ~95% Reduction researchgate.netregulations.gov | Significant decrease researchgate.netregulations.gov. |
| Ecosystem Acidification | Widespread researchgate.netregulations.gov | Chemical recovery researchgate.netregulations.gov | HCl reduction accounts for 30-40% of recovery researchgate.netregulations.gov. |
| Peatland Carbon Cycle | Disrupted researchgate.net | Increased DOC leaching researchgate.netregulations.govecn.ac.uk | Shift towards less acidic conditions ecn.ac.uk. |
Impact on Mineral Dissolution and Material Decay in Anthropogenic and Natural Environments
Hydrochloric acid is a highly corrosive substance that significantly accelerates the dissolution of various minerals. This includes carbonates, such as limestone, and aluminosilicates, which encompass clays (B1170129) and many igneous rocks dcceew.gov.austudysmarter.co.uk. This property contributes directly to the decay and deterioration of anthropogenic structures like limestone buildings, bridges, and artworks dcceew.gov.au.
In natural environments, mineral dissolution is a fundamental geochemical process where solid minerals break down and dissolve into aqueous solutions studysmarter.co.uk. This process is crucial for soil formation, the availability of nutrients in ecosystems, and water quality studysmarter.co.uk. The rate and extent of mineral dissolution are influenced by several factors, including pH, temperature, pressure, and the chemical composition of the solvent studysmarter.co.uk. Acidic environments, in particular, enhance mineral dissolution studysmarter.co.ukmdpi.comresearchgate.net.
Research into carbon dioxide (CO₂) sequestration methods has highlighted the efficiency of HCl solutions in the dissolution of serpentinite, a magnesium silicate (B1173343) mineral mdpi.comresearchgate.netipcc.ch. This process is a key step in mineral carbonation, where CO₂ reacts with metal-oxide bearing materials to form stable carbonates for long-term storage ipcc.ch. Studies have shown that increasing the reaction temperature and HCl concentration can significantly improve magnesium extraction from serpentinite, a critical step for CO₂ capture and storage mdpi.comresearchgate.net. For example, at 100 °C and a 2.5 M HCl concentration, 96% magnesium extraction was achieved within 120 minutes, with 91% extraction possible within 30 minutes mdpi.comresearchgate.net.
Table 3: Factors Affecting Mineral Dissolution by HCl
| Factor | Effect on Dissolution Rate/Efficiency | Example/Observation |
| pH | More efficient in acidic environments studysmarter.co.ukmdpi.comresearchgate.net | HCl's strong acidity directly enhances dissolution dcceew.gov.austudysmarter.co.uk. |
| Temperature | Increased temperature enhances dissolution mdpi.comresearchgate.net | Raising temperature from 65 °C to 100 °C at 2.5 M HCl increased Mg extraction from serpentinite from 85% to 96% mdpi.com. |
| HCl Concentration | Higher concentration enhances dissolution mdpi.comresearchgate.net | At 100 °C, 2.5 M HCl achieved 96% Mg extraction from serpentinite within 120 minutes mdpi.com. |
| Mineral Type | Varies by mineral composition dcceew.gov.austudysmarter.co.uk | Accelerates dissolution of carbonates (limestone) and aluminosilicates (clays, igneous rocks) dcceew.gov.au. Highly efficient for serpentinite mdpi.comresearchgate.netipcc.ch. |
Emerging Research Areas and Future Directions in Hydrogen Chloride Chemistry
Interdisciplinary Research Integrating HCl Chemistry
The versatility of hydrogen chloride extends its relevance into diverse scientific fields, from the vastness of space to the intricate world of microelectronics.
Astrochemistry
In astrochemistry, HCl plays a role as one of the largest inorganic, gas-phase reservoirs of chlorine atoms in the atmosphere. Challenges exist in quantitatively sampling this compound to obtain high-quality, high-frequency measurements. copernicus.org Researchers are developing and utilizing advanced spectroscopic methods, such as tunable infrared laser direct absorption spectroscopy (TILDAS), for sensitive, in situ detection of HCl in atmospheric studies. TILDAS instruments have demonstrated high precision and accuracy for HCl detection, with a 1 Hz precision of 7–8 pptv and a 3σ limit of detection ranging from 21 to 24 pptv. For longer averaging times, precision can reach 0.5 pptv with a 3σ limit of detection of 1.6 pptv at 2.4 minutes. copernicus.org
Semiconductor Industry Applications in Etching and Purification
In the semiconductor industry, HCl is a critical component in various processes, including etching and purification, where ultra-high purity is paramount. HCl gas is commonly employed as a silicon (Si) etchant during selective epitaxial growth (SEG) to remove undesired deposits from surrounding oxide or nitride layers. It is also used prior to SEG to create recesses for SiGe (or SiC) deposition. researchgate.net Research has explored HCl in-situ etching of Si prior to and during the epitaxial growth of SiGe using techniques like RPCVD (Remote Plasma Chemical Vapor Deposition). researchgate.net
For gallium arsenide (GaAs) and indium phosphide (B1233454) (InP), HCl is used in etching solutions. For instance, HCl:H3PO4:H2O2 solutions can be used for etching InGaP and GaAs, with the ability to achieve both nonselective and highly selective etching of InGaP over GaAs by varying HCl content. myu-group.co.jp Hydrochloric acid alone does not attack GaAs but can remove natural oxides from its surface. myu-group.co.jp Furthermore, HCl is used in aqueous solutions for etching InP, though by itself it can violently attack InP, leading to roughened surfaces. The addition of α-hydroxy acids can aid in smoother, more controllable etching of InP. berkeley.edu In the context of GaAs, radical beam etching using HCl has shown significant etch rates even at room temperature (approximately 1500 Å/min). aip.orgresearchgate.net
The purification of HCl for semiconductor manufacturing is also a significant research area. Highly purified HCl can be prepared on-site by drawing HCl vapor from a liquid HCl reservoir and scrubbing the filtered vapor in a low-pH aqueous scrubber. google.com Advanced purification systems leverage azeotropic distillation and scrubbing technology to deliver ultra-pure, high-concentration HCl (36-37%) for chemical processing, pharmaceuticals, semiconductors, and metal treatment industries. bhanuscientificglass.com These systems are designed to remove contaminants, optimize acid concentration, and minimize industrial waste. bhanuscientificglass.com
HCl is also used in wafer cleaning processes, particularly in Standard Clean 2 (SC2), which utilizes a mixture of hydrochloric acid, hydrogen peroxide, and deionized water (Hydrochloric Peroxide Mixture, HPM) to target and remove metallic contaminants from wafer surfaces. electramet.com
Sustainable Production and Utilization Research, including Circular Economy Approaches for HCl
The drive towards sustainability has led to significant research into greener production methods and circular economy approaches for HCl.
Sustainable Production
New methods are being developed for the sustainable production of hydrogen and base chemicals, including the safe storage, processing, and electrolysis of gaseous hydrogen chloride in the form of an ionic liquid. This innovation allows HCl, often a by-product in traditional chlorination processes, to be recovered and recycled more safely, contributing to a more sustainable chemical industry and offering alternative energy solutions. chemeurope.com This approach also promises to be more energy-efficient than traditional electrolysis systems and can be used to synthesize other base chemicals. chemeurope.com
Hydrogen chloride oxidation processes are being developed for environmentally friendly chlorine production, where by-product hydrogen halides are converted into halogens. sumitomo-chem.co.jp For instance, in the manufacturing of vinyl chloride monomers (VCMs), HCl is produced as a by-product and is often used for oxychlorination in the presence of catalysts like CuCl2/KCl/Al2O3. sumitomo-chem.co.jp
Circular Economy Approaches for HCl
Circular economy approaches focus on the recovery and recycling of HCl from industrial waste streams, particularly from metal chloride solutions such as those generated in steel pickling lines. Hydrochloric acid regeneration (HCl regeneration) is a chemical process for reclaiming bound and unbound HCl. wikipedia.org The most widely used method is based on pyrohydrolysis and adiabatic absorption of hydrogen chloride in water, a process invented in the 1960s. wikipedia.org Hydrothermal hydrolysis is another low-temperature process for HCl regeneration from spent pickle liquors, consuming less energy and producing virtually no emissions. wikipedia.org
Companies like John Cockerill offer both fluidised bed and spray roaster pyrohydrolysis processes for HCl regeneration, achieving almost 100% acid recovery rates. johncockerill.comandritz.com In these processes, spent acids from pickling are concentrated, then reacted with O2 and H2O in a reactor to form iron oxide and hydrogen chloride gas. The gaseous HCl is then absorbed in water (often rinse water from the pickling line) to produce regenerated acid for reuse. johncockerill.comandritz.com This not only protects the environment by recovering hazardous chemicals but also offers economic benefits through the sale of iron oxide as a high-quality co-product and independence from acid suppliers. johncockerill.comandritz.com
A LIFE DIME® plant, for example, allows the regeneration of 99% of both free and combined HCl and 99% of metal salts (e.g., Fe and Zn) from spent pickling liquor, with minimal additional liquid effluents. condorchem.com
Advanced Catalysis and Reaction Design with Hydrochloric Acid
Hydrochloric acid and its derivatives are increasingly explored in advanced catalysis and reaction design, including applications in fuel cells and the conversion of renewable raw materials.
Fuel Cell Catalysts
Research indicates that HCl can significantly impact catalyst activity. For instance, treating catalytically active metal sulfides with concentrated hydrochloric acid can drastically increase the activity of catalysts used for the desulfurization of crude oil. This process could potentially be applied to catalysts in fuel cells. eurekalert.orgchemeurope.com The hydrochloric acid improves the accessibility of active centers in the catalysts by removing less active components, primarily nickel sulfides, leading to purer and more active mixed metal sulfides. eurekalert.orgchemeurope.com
In hydrogen-chlorine regenerative fuel cells, HCl is a key chemical species. These fuel cells operate in both electrolyzer and fuel cell modes, involving hydrogen, chlorine, and hydrochloric acid. Platinum (Pt) is a commonly used electrocatalyst for the hydrogen reaction side. mdpi.com While HCl fumes can be corrosive to fuel cell components, studies explore how HCl might dissociate over platinum catalysts and donate protons to the electrolyte membrane. quora.com Research also focuses on reducing the high ruthenium (Ru) metal loading typically required in mixed metal oxide (MMO) catalysts for chloride oxidation in these fuel cells, without compromising electrocatalytic properties. mdpi.com
Renewable Raw Material Conversion
The potential of HCl in converting renewable raw materials into valuable chemicals is also being investigated. The acid treatment process that enhances hydrotreating catalysts could also be optimized for use with oils derived from renewable raw materials, transforming them into climate-friendly fuels. eurekalert.org This highlights the broader applicability of HCl in catalysis for sustainable chemical processes.
Frontier in Computational and Spectroscopic Techniques for Elucidating HCl Systems and Dynamics
Advanced computational and spectroscopic techniques are crucial for gaining a deeper understanding of HCl systems and their dynamics at a molecular level.
Computational Techniques
Molecular dynamics (MD) simulations are extensively used to study HCl systems in various physical states, including solid, liquid, and supercritical water. These simulations help to understand the structure of HCl, its translational, angular, and reorientational motions, and how these properties vary with temperature. tandfonline.comtandfonline.com MD simulations have also been applied to study the acidity of HCl relative to water under different conditions, including supercritical water, revealing insights into free energies of dissociation. acs.org Furthermore, MD simulations are used to investigate the photodissociation of adsorbed HCl on surfaces, such as MgO (001), providing details on energy transfer mechanisms and angular distributions of photofragments. aip.org Quantum chemical calculations, such as density functional theory (DFT), are employed to understand the electronic structure of hydrated protons and their interactions with water molecules in aqueous HCl solutions, often in comparison with other electrolytes like NaCl. nih.gov
Spectroscopic Techniques
A wide array of spectroscopic techniques provides experimental insights into HCl systems. Infrared (IR) spectroscopy is a standard technique for analyzing the gas phase spectrum of hydrogen chloride, enabling the determination of molecular structure and force constants of chemical bonds. High-resolution FT-IR spectrometers can reveal the fine structure of absorption bands, correlating to changes in the molecule's rotational energy accompanied by vibrational transitions. azom.comfranklycaroline.com This allows for the precise determination of molecular constants, including bond lengths, which show excellent agreement with values from microwave spectroscopy. azom.com Isotopic effects are also observable, with heavier molecules absorbing at lower frequencies due to reduced mass dependence. franklycaroline.com
X-ray absorption spectroscopy (XAS), including near-edge X-ray absorption spectroscopy (NEXAFS), is utilized to examine the adsorption and dissociation of HCl on ice at low temperatures. These studies show that HCl can dissociate into Cl- and H+ even at very low temperatures (e.g., 20 K), predominantly through hydrogen bonding with water. rsc.orgacs.orgcapes.gov.br XAS also provides insights into the electronic structure of hydrated protons in aqueous HCl solutions, showing distinct perturbations of local water molecules compared to other solutes. nih.gov Photoelectron spectroscopy (PES) is used to study the dissociation dynamics of ionized HCl and DCl molecules in the gas phase, probing interference patterns between dissociative and bound electronic states. diva-portal.org
These advanced computational and spectroscopic methods are vital for elucidating complex interactions and dynamics within HCl systems, pushing the boundaries of fundamental chemical understanding and enabling the development of new applications.
Q & A
Q. What are the established protocols for synthesizing and characterizing Hydron;chloride to ensure reproducibility in academic research?
- Methodological Answer : Synthesis should follow rigorous protocols, including stoichiometric control, inert atmosphere conditions, and purification via recrystallization or sublimation. Characterization requires a combination of techniques:
- Spectroscopic Analysis : NMR (¹H/¹³C) for structural confirmation .
- Crystallography : Single-crystal XRD to verify molecular geometry .
- Purity Assessment : HPLC or GC-MS to quantify impurities (<0.5% threshold) .
Document all steps in detail, including solvent choices and reaction times, to enable replication (per IUPAC guidelines) .
Q. Which spectroscopic and chromatographic methods are most effective for assessing the purity of this compound in experimental settings?
- Methodological Answer :
- HPLC with UV-Vis Detection : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve this compound from byproducts .
- Ion Chromatography : Quantify chloride counterions and detect ionic impurities .
- Cross-Validation : Pair chromatographic data with DSC (melting point analysis) and Karl Fischer titration (water content) .
Q. What safety protocols are essential when handling this compound in laboratory environments?
- Methodological Answer :
- PPE : Acid-resistant gloves, goggles, and fume hoods to prevent inhalation/contact .
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
- Exposure Monitoring : Use electrochemical sensors for real-time HCl vapor detection (OSHA PEL: 5 ppm) .
Advanced Research Questions
Q. How should researchers design experiments to investigate the catalytic role of this compound in multi-step organic syntheses?
- Methodological Answer :
- Factorial Design : Vary this compound concentration, temperature, and solvent polarity to map kinetic/thermodynamic effects .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .
- Control Experiments : Compare yields with/without this compound and alternative catalysts (e.g., H₂SO₄) to establish mechanistic uniqueness .
Q. What methodological approaches are recommended for resolving contradictions in thermodynamic data related to this compound solvation processes?
- Methodological Answer :
- Meta-Analysis : Systematically evaluate literature data using Cochrane criteria to identify bias (e.g., inconsistent calorimetry methods) .
- Sensitivity Analysis : Test solvent purity, ionic strength, and temperature calibration across studies .
- Ab Initio Calculations : Validate experimental ΔH values with DFT simulations (e.g., COSMO-RS solvation models) .
Q. How can computational chemistry be integrated with experimental data to model this compound’s behavior in non-aqueous solvents?
- Methodological Answer :
- Multi-Scale Modeling : Combine MD simulations (force fields like OPLS-AA) with experimental dielectric constant measurements .
- Validation : Compare predicted vs. observed solubility parameters in aprotic solvents (e.g., DMSO, THF) .
- Machine Learning : Train algorithms on existing solvation datasets to predict novel solvent systems .
Data Presentation and Reproducibility
Q. What are the best practices for documenting this compound research to facilitate peer review and replication?
- Methodological Answer :
- Structured Reporting : Follow Beilstein Journal guidelines: separate main text (5 key compounds) from supplementary data (full synthetic details) .
- Data Archiving : Deposit raw NMR/XRD files in repositories like Zenodo with DOI links .
- Conflict Resolution : Use RSC’s "CIF check" for crystallography data and disclose all failed experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
